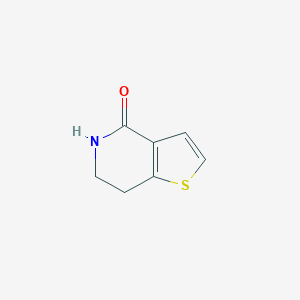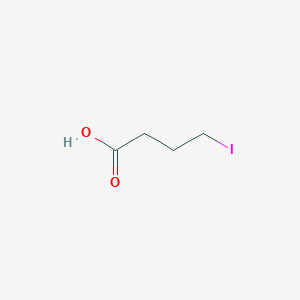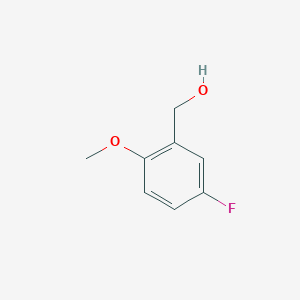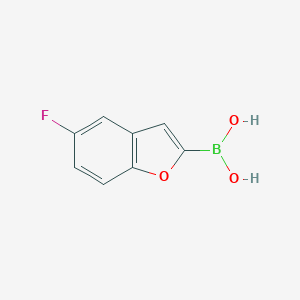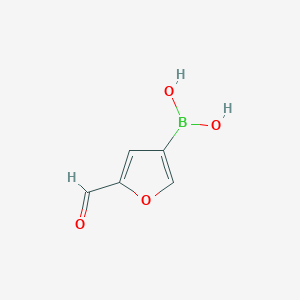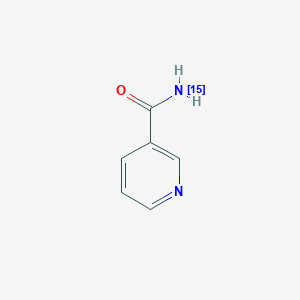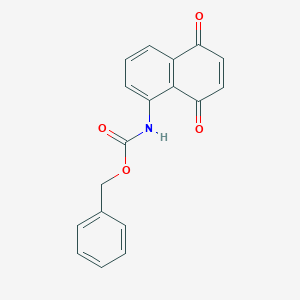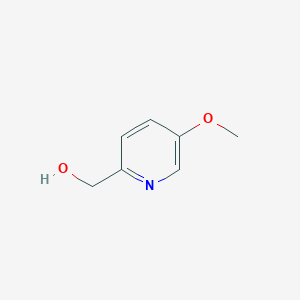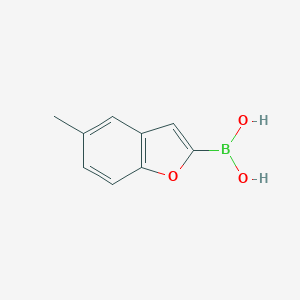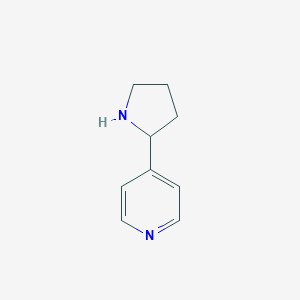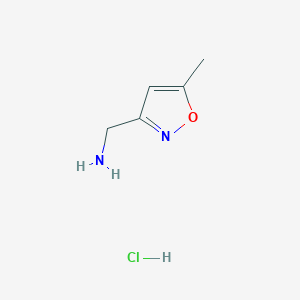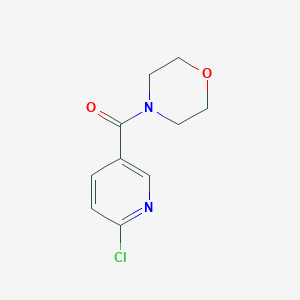
(6-氯吡啶-3-基)(吗啉基)甲酮
描述
The compound (6-Chloropyridin-3-yl)(morpholino)methanone is a chemical entity that has been referenced in the context of various research studies. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their potential biological activities, particularly as intermediates in the synthesis of biologically active compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, a compound with a morpholine and a pyridine moiety was synthesized in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization. These methods could potentially be adapted for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD) and found to crystallize in the monoclinic space group P21/c . The study of such structures is crucial for understanding the compound's potential interactions in biological systems and could provide insights into the molecular structure of (6-Chloropyridin-3-yl)(morpholino)methanone.
Chemical Reactions Analysis
The related compounds have been used as intermediates in the synthesis of various biologically active molecules . These reactions often involve nucleophilic substitution, condensation, and rearrangement steps. The chemical reactivity of the morpholine and pyridine rings in these compounds is a key factor in their utility in medicinal chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (6-Chloropyridin-3-yl)(morpholino)methanone are not directly reported, the properties of structurally similar compounds can be inferred. These compounds typically exhibit solid-state properties conducive to crystallization and may form intermolecular hydrogen bonds, as seen in the related compound . Such properties are important for the compound's stability, solubility, and overall behavior in chemical reactions.
科学研究应用
合成和结构分析
- 化合物(6-氯吡啶-3-基)(吗啉基)甲酮已通过各种光谱技术和X射线衍射研究合成和表征。这些方法有助于理解化合物的分子结构和稳定性,提供了关于其化学性质和在制药和材料科学等各个领域中潜在应用的见解。这些研究的例子包括合成和结构探索类似化合物如(4-(6-氟苯并[d]异噁唑-3-基)哌啶-1-基)(吗啉基)甲酮和(2-((6-氯吡啶-3-基)甲氧基)-5-甲基苯基)(对甲苯基)甲酮 (Prasad et al., 2018); (Lakshminarayana et al., 2009)。
生物活性和药物开发
- 与(6-氯吡啶-3-基)(吗啉基)甲酮相关的化合物已被评估其抗增殖活性和作为治疗剂的潜力。例如,3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮的合成和抗肿瘤活性表明其对癌细胞系的抑制作用,暗示了类似化合物在癌症治疗中的潜力 (Tang & Fu, 2018)。
分子对接和计算分析
- 对结构类似于(6-氯吡啶-3-基)(吗啉基)甲酮的化合物进行了计算研究,如分子对接和Hirshfeld表面分析。这些研究有助于理解这些分子与生物靶标的相互作用,这对于药物设计和发现至关重要。一个例子是对(2-((6-氯吡啶-3-基)甲氧基)-5-溴苯基)(4-氯苯基)甲酮的研究 (Lakshminarayana et al., 2018)。
安全和危害
属性
IUPAC Name |
(6-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXBTYIFBFZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357654 | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)(morpholino)methanone | |
CAS RN |
64614-49-9 | |
| Record name | (6-Chloro-3-pyridinyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64614-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-chloropyridine-3-carbonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

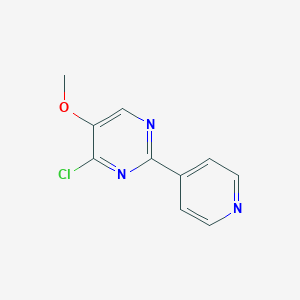
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
